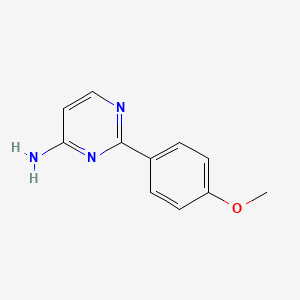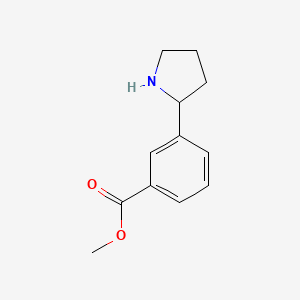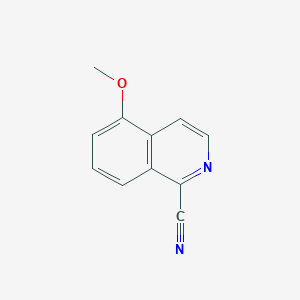
5-Methoxyisoquinoline-1-carbonitrile
Descripción general
Descripción
5-Methoxyisoquinoline-1-carbonitrile is a compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a solid substance that is stored in a dry environment at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 5-Methoxyisoquinoline-1-carbonitrile can be achieved from Trimethylsilyl cyanide and Isoquinoline, 5-methoxy-, 2-oxide . Another method involves treating Cap-138, step c (0.45 g, 2.44 mmol) with 5N sodium hydroxide solution (10 mL) and heating the resulting suspension to 85°C for 4 hours .Molecular Structure Analysis
The InChI code for 5-Methoxyisoquinoline-1-carbonitrile is 1S/C11H8N2O/c1-14-11-4-2-3-8-9 (11)5-6-13-10 (8)7-12/h2-6H,1H3 . The compound has 14 heavy atoms, 10 aromatic heavy atoms, and 1 rotatable bond .Physical And Chemical Properties Analysis
5-Methoxyisoquinoline-1-carbonitrile has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP1A2 . The compound has a Log Po/w (iLOGP) of 1.98 .Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
- Synthesis of Lamellarin Compounds: 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles, closely related to 5-Methoxyisoquinoline-1-carbonitrile, are used as starting materials for synthesizing various complex compounds like lamellarin G trimethyl ether and lamellarin U. These compounds are synthesized through a method that allows the introduction of acid-sensitive protecting groups, providing an advantage over traditional methods (Liermann & Opatz, 2008).
Chemical Transformations and Reactions
- Formation of Aromatic Heterocyclic Compounds: In research exploring reactions of aromatic heterocyclic nitro compounds with potassium cyanide, derivatives similar to 5-Methoxyisoquinoline-1-carbonitrile were found to undergo significant transformations. This led to the formation of compounds with different functional groups and structural arrangements, showcasing the chemical versatility of such isoquinolines (Okamoto et al., 1969).
Corrosion Inhibition Studies
- Application in Corrosion Inhibition: Derivatives of quinoline carbonitriles, similar to 5-Methoxyisoquinoline-1-carbonitrile, have been studied for their corrosion inhibition properties. For instance, certain quinoline derivatives have been computationally analyzed for their effectiveness in inhibiting the corrosion of iron, demonstrating potential applications in materials science and engineering (Erdoğan et al., 2017).
Development of Chemosensors
- Chemosensor Development: Novel chemosensors using quinoline derivatives have been designed for the selective identification of toxic metal ions. This highlights the potential use of 5-Methoxyisoquinoline-1-carbonitrile derivatives in environmental monitoring and safety applications (Shally et al., 2020).
Antimicrobial Research
- Antimicrobial Activity Studies: Derivatives of 6-methoxyquinoline-3-carbonitrile, structurally related to 5-Methoxyisoquinoline-1-carbonitrile, have been synthesized and evaluated for antimicrobial activity. These studies reveal the potential of such compounds in developing new antimicrobial agents (Hagrs et al., 2015).
Fluorescence Studies
- Fluorescence Derivatization for High-Performance Liquid Chromatography: Quinoline derivatives have been utilized as fluorescence derivatization reagents in high-performance liquid chromatography, indicating their utility in analytical chemistry for detecting and analyzing various substances (Yoshida et al., 1992).
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .
Propiedades
IUPAC Name |
5-methoxyisoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOWSNRVKZXKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyisoquinoline-1-carbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

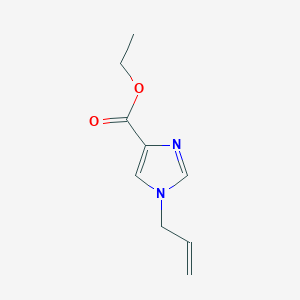
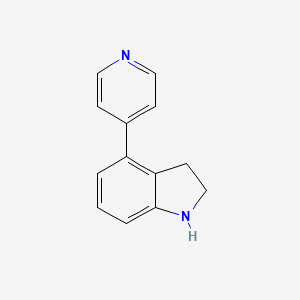
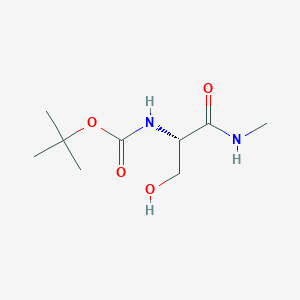
![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)
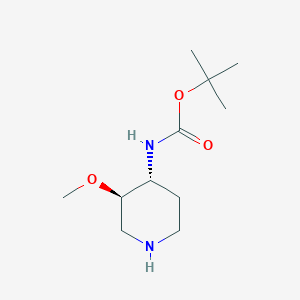




![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

